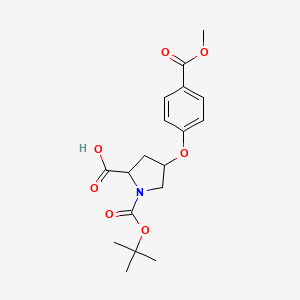![molecular formula C8H12N4O4 B12106710 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil CAS No. 55441-54-8](/img/structure/B12106710.png)
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil is a synthetic compound with the molecular formula C8H9D3N4O4 and a molecular weight of 231.22 . It is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
The synthesis of 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil involves several steps. One common method includes the reaction of ethyl carbamate with 4-amino-1-methyluracil under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving nucleic acids and their analogs.
Medicine: Research into potential therapeutic applications, such as antiviral or anticancer agents, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil involves its interaction with specific molecular targets. In biological systems, it may mimic or interfere with the function of natural nucleobases, affecting processes like DNA replication and RNA transcription. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3Uracil include other uracil derivatives and pyrimidine analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities. For example:
5-Fluorouracil: A widely used anticancer drug.
6-Azauracil: Used in biochemical research to study RNA synthesis.
This compound is unique due to its specific modifications, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
55441-54-8 |
|---|---|
Molekularformel |
C8H12N4O4 |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
ethyl N-(6-amino-3-methyl-2,4-dioxo-1H-pyrimidin-5-yl)carbamate |
InChI |
InChI=1S/C8H12N4O4/c1-3-16-8(15)10-4-5(9)11-7(14)12(2)6(4)13/h3,9H2,1-2H3,(H,10,15)(H,11,14) |
InChI-Schlüssel |
OJERWLCKFBQUEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=C(NC(=O)N(C1=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



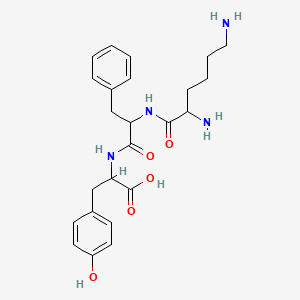
![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12106647.png)
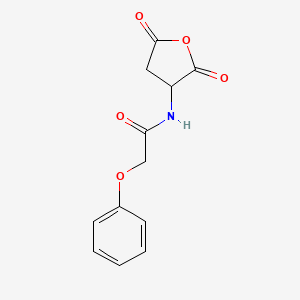
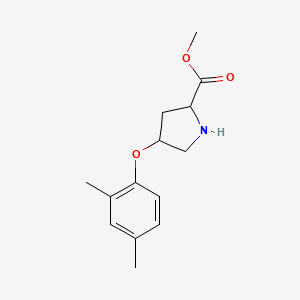
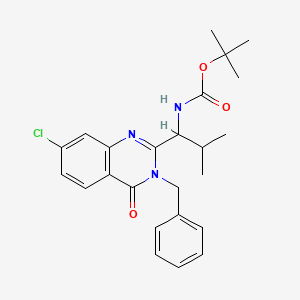
![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)
![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid](/img/structure/B12106674.png)

![[2,3-Dihydroxy-6-(11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylheptan-4-yl] acetate](/img/structure/B12106692.png)

![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12106704.png)
![1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL](/img/structure/B12106706.png)
